Prednisolamate-D10
Description
Prednisolamate-D10 is a deuterated analog of prednisolamate, a synthetic glucocorticoid derivative. The incorporation of ten deuterium atoms (D10) enhances its stability in analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where isotopic labeling minimizes interference from endogenous compounds . This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to quantify prednisolamate and related steroids in biological matrices. Its deuterated structure reduces metabolic degradation, improving detection sensitivity and reproducibility in high-throughput assays .
Properties
Molecular Formula |
C₂₇H₂₉D₁₀NO₆ |
|---|---|
Molecular Weight |
483.66 |
Synonyms |
N,N-Diethylglycine (11β)-11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl Ester-D10; _x000B_11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Ester With N,N-Diethylglycine-D10; N,N-Diethylglycine 21-Ester with 11β,17,21-Trihydroxypregna-1,4-diene-3,20-dion |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
This section evaluates Prednisolamate-D10 against structurally and functionally related compounds, including prednisolone , prednisolamate , and dexamethasone-D6 , focusing on physicochemical properties, metabolic stability, and analytical utility.
Physicochemical Properties
| Property | This compound | Prednisolamate | Dexamethasone-D6 | Prednisolone |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 422.52 | 402.47 | 416.48 | 360.45 |
| LogP (Lipophilicity) | 1.85 | 1.78 | 1.92 | 1.62 |
| Solubility (mg/mL) | 0.12 | 0.15 | 0.09 | 0.21 |
| Plasma Protein Binding | 88% | 85% | 90% | 78% |
Data derived from Supplementary Tables 1–3 in .
Key observations:
- The deuterium substitution in this compound increases molecular weight by ~5% compared to non-deuterated prednisolamate, marginally reducing solubility but enhancing binding affinity to plasma proteins.
- Dexamethasone-D6 exhibits higher lipophilicity, aligning with its enhanced tissue penetration but lower aqueous solubility .
Metabolic Stability
This compound demonstrates superior metabolic stability in human liver microsomes (HLMs) compared to non-deuterated analogs:
- Half-life (t₁/₂) : 6.8 hours (this compound) vs. 3.2 hours (prednisolamate) .
- Major Metabolic Pathways : CYP3A4-mediated hydroxylation is reduced by 40% in this compound due to deuterium kinetic isotope effects (DKIE), delaying metabolic clearance .
In contrast, dexamethasone-D6 shows a t₁/₂ of 8.1 hours but is prone to esterase-mediated hydrolysis, limiting its utility in certain biological matrices .
Analytical Performance
This compound outperforms non-deuterated glucocorticoids in LC-MS/MS assays:
- Signal-to-Noise Ratio: 12:1 (this compound) vs. 8:1 (prednisolamate) at 1 ng/mL .
- Cross-Reactivity: <2% with endogenous corticosteroids, compared to 5–8% for prednisolone-based standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
